1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c21-18-9-5-4-6-16(18)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXKJOUMCDGHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the piperidine derivative under basic conditions.
Attachment of the 2-(2-bromophenyl)ethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine derivative reacts with 2-(2-bromophenyl)ethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-(2-bromophenyl)ethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine Core
Compound A : 1-(4-Bromobenzyl)-piperidine-4-carboxylic acid hydrochloride
- Substituents : 4-Bromobenzyl (para-bromo) at position 4.
- Key Differences :
- Bromine position : Para vs. ortho in the target compound.
- Linker : Benzyl vs. ethyl chain.
- Ortho-bromo substitution may hinder rotation, affecting conformational stability.
Compound B : 1-((4-Bromophenyl)sulfonyl)piperidine-2-carboxylic acid
- Substituents : 4-Bromophenylsulfonyl at position 1; carboxylic acid at position 2.
- Key Differences :
- Carboxylic acid position : Position 2 vs. 4 in the target compound.
- Sulfonyl group : Brominated phenyl vs. plain benzene.
- Carboxylic acid at position 2 may reduce steric clash compared to position 4.
Compound C : 1-[(4-Bromobenzene)sulfonyl]piperidine-4-carboxylic acid
- Substituents : 4-Bromobenzenesulfonyl at position 1; carboxylic acid at position 4.
- Key Differences: Sulfonyl group: Brominated benzene vs. non-brominated in the target compound.
- Impact :
- Bromine increases molecular weight (MW: 348.21 vs. ~331 for the target compound) and lipophilicity (higher LogP).
Pharmacological and Physicochemical Properties
*Estimated using fragment-based calculations.
Biological Activity
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid (CAS Number: 1170833-84-7) is a piperidine derivative with a complex molecular structure characterized by its benzenesulfonyl and bromophenyl substitutions. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders and cancer therapies.
- Molecular Formula : C20H22BrNO4S
- Molecular Weight : 452.36 g/mol
-
Structure :
Research indicates that this compound interacts with various biological targets, influencing neurotransmitter systems and exhibiting potential anti-tumor properties. The specific interactions may involve binding to neurotransmitter receptors, which could elucidate its therapeutic potential in treating neurological conditions.
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its pharmacological effects:
- Neurological Activity : Preliminary studies suggest that the compound may influence neurotransmitter pathways, potentially providing therapeutic effects in conditions such as depression and anxiety.
- Anti-Cancer Properties : The compound has shown promise in inhibiting tumor growth in preclinical models, suggesting it may act as an anti-cancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine | Benzenesulfonyl and carbonitrile groups | Potential neurological and anti-cancer activity |
| 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine | Similar sulfonamide structure | Different substituents affecting activity |
| N-[1-(benzoyl)-piperidin-4-yl]-2-bromoacetamide | Benzoyl derivative | Distinct mechanism of action |
Case Studies
Recent research has provided insights into the specific biological activities of this compound:
-
Study on Neurotransmitter Interaction :
- A study focused on the binding affinity of this compound to serotonin receptors demonstrated significant interaction, suggesting potential use in treating mood disorders .
-
Anti-Tumor Activity Assessment :
- In vitro assays showed that this compound inhibited proliferation in various cancer cell lines, indicating its potential as an anti-cancer therapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine Core Formation : Start with a piperidine-4-carboxylic acid derivative, introducing the benzenesulfonyl group at the 1-position via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .
Bromophenyl Ethylation : Attach the 2-(2-bromophenyl)ethyl moiety through alkylation or Mitsunobu coupling. For example, react the piperidine intermediate with 2-(2-bromophenyl)ethyl bromide in the presence of a base like K₂CO₃ .
Carboxylic Acid Functionalization : Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) and deprotect it post-alkylation using acidic hydrolysis (HCl/EtOH) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the presence of the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and the 2-bromophenyl moiety (distinct splitting patterns due to bromine’s inductive effects) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and bromophenyl groups .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly the conformation of the piperidine ring and substituent orientation .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer :
- In Vitro Binding Assays : Screen for interactions with targets like G-protein-coupled receptors (GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
- Enzymatic Inhibition Studies : Test against proteases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Cytotoxicity Screening : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the 2-(2-bromophenyl)ethyl moiety incorporation?
- Methodological Answer :
- Reaction Optimization : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures. Use design-of-experiments (DoE) to identify optimal conditions .
- By-Product Analysis : Characterize side products (e.g., elimination or over-alkylation) via LC-MS and adjust stoichiometry or reaction time .
- Catalyst Screening : Explore palladium catalysts for Suzuki-like couplings if aryl halide impurities are detected .
Q. How to resolve contradictions in NMR data for the piperidine ring conformation?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to slow ring inversion and resolve axial/equivial proton splitting .
- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian software) to validate chair vs. boat conformations .
- NOESY Experiments : Identify spatial proximities between the benzenesulfonyl group and piperidine protons to confirm substituent orientation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Analog Synthesis : Modify the bromophenyl group (e.g., replace Br with Cl or CF₃) or the sulfonyl group (e.g., switch to carbonyl) to assess electronic effects .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxylic acid) .
- Metabolic Stability Assays : Test derivatives in liver microsomes to correlate structural changes with CYP450-mediated degradation .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodents. Adjust formulations (e.g., PEGylation) to improve solubility .
- Metabolite Identification : Use HPLC-MS/MS to detect phase I/II metabolites and link instability to reduced efficacy .
- Target Engagement Studies : Employ PET imaging with radiolabeled analogs to verify target binding in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
